molecular formula C21H27N5O3 B6491859 1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one CAS No. 898453-68-4

1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one

Cat. No.: B6491859
CAS No.: 898453-68-4
M. Wt: 397.5 g/mol
InChI Key: WQHWATNQEIAVCF-UHFFFAOYSA-N
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Description

1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.21138974 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

The compound acts as an inhibitor of PI3K . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the downstream signaling pathways that are activated by PI3K, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. When PI3K is inhibited, the downstream Akt signaling pathway is also inhibited. This leads to a decrease in the transcription of genes involved in cell survival and proliferation . Additionally, the inhibition of PI3K can also affect other signaling pathways, such as the MAPK and STAT pathways .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable . This suggests that the compound may also be absorbed well in the gastrointestinal tract. The compound’s distribution, metabolism, and excretion are currently unknown and would need further investigation.

Result of Action

The inhibition of PI3K leads to a decrease in cell survival and proliferation . This can result in the death of cancer cells, slowing the progression of the disease.

Biochemical Analysis

Biochemical Properties

1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphatidylinositol-3-kinase (PI3K), a key enzyme in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to influence such critical enzymes underscores its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PI3K can lead to alterations in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its binding to PI3K inhibits the enzyme’s activity, leading to downstream effects on the PI3K/Akt signaling pathway . This inhibition can result in reduced cell proliferation and increased apoptosis, highlighting its potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects can occur, including organ toxicity and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For instance, its interaction with PI3K can affect the metabolism of lipids and glucose, thereby impacting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Its distribution within the body can influence its therapeutic effects and potential side effects, making it essential to understand these processes for effective drug development.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy. For example, its presence in the cytoplasm can facilitate interactions with cytoplasmic enzymes, while its localization in the nucleus can influence gene expression.

Properties

IUPAC Name

1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-17(29-18-5-3-2-4-6-18)21(27)26-11-9-24(10-12-26)19-7-8-20(23-22-19)25-13-15-28-16-14-25/h2-8,17H,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHWATNQEIAVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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